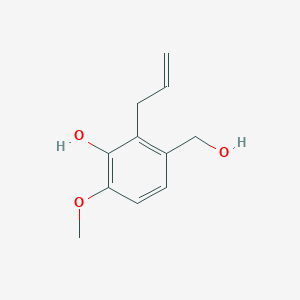
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is an organic compound with a complex structure that includes hydroxyl, methoxy, and propenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and environmentally friendly, providing high yields of the desired phenol derivatives.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of boronic acids as starting materials is advantageous due to their low toxicity and high stability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenols .
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which is involved in neuroinflammation and neurodegeneration . This inhibition can lead to reduced inflammation and protection of dopaminergic neurons.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: Another phenolic compound with similar functional groups and biological activities.
Coniferyl Alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
3-(Hydroxymethyl)-6-methoxy-2-(prop-2-en-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds .
Propiedades
Número CAS |
71733-99-8 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-6-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-6,12-13H,1,4,7H2,2H3 |
Clave InChI |
ZDTBXZWOKAIDLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CO)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


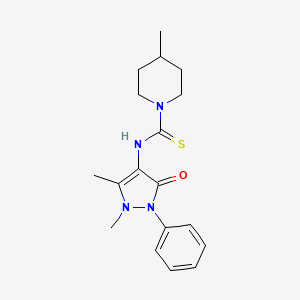
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
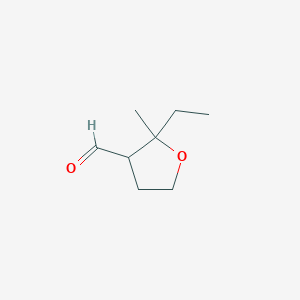
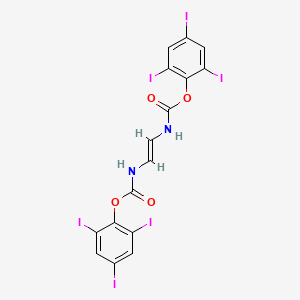




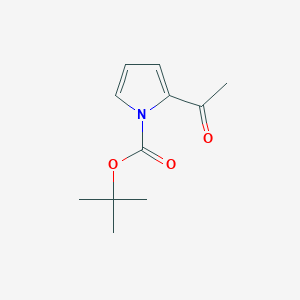
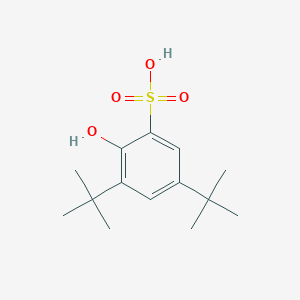
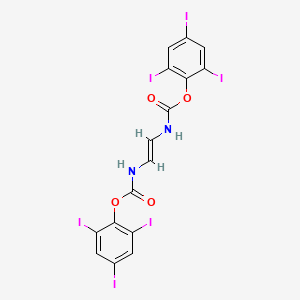
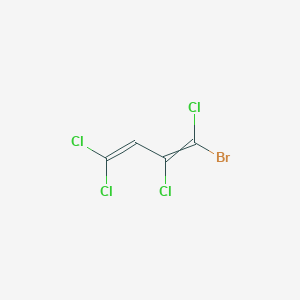
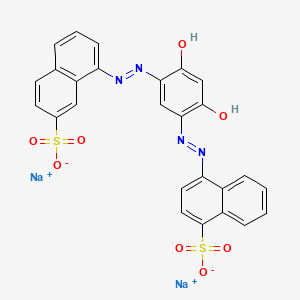
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
